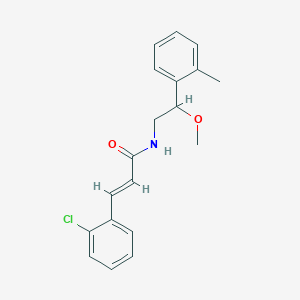

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, also known as CAY10591, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamides and has shown promising results in various scientific studies.

科学的研究の応用

Polymeric Materials and Copolymers

Acrylamide derivatives are extensively explored for their applications in creating novel polymeric materials. For instance, acrylamides have been utilized to synthesize thermoresponsive polymers with tunable properties, offering potential in biocompatible materials and drug delivery systems. The synthesis and solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] demonstrate improved solubility and temperature-sensitive behaviors, highlighting their utility in designing PEG analogues with enhanced performance (Chua et al., 2012). Furthermore, copolymerization studies, such as those involving 4-chlorophenyl acrylate, underscore the relevance of acrylamide derivatives in developing materials with specific mechanical and thermal properties for industrial applications (Thamizharasi et al., 1999).

Catalysis and Environmental Applications

Acrylamide derivatives also find applications in catalysis and environmental remediation. The design of microreactors incorporating Pd nanoparticles immobilized on poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] microspheres for the hydrodechlorination of chlorophenols in water exemplifies the innovative use of these compounds in catalytic processes (Lan et al., 2010). This application is particularly significant for the detoxification of hazardous substances and highlights the environmental significance of acrylamide derivatives.

Biochemical and Pharmaceutical Research

In the realm of biochemical and pharmaceutical research, acrylamide derivatives are valuable for synthesizing compounds with potential biological activity. The development of focused compound libraries based on acrylamide structures for exploring broad-spectrum cytotoxic agents against various cancer cell lines is a testament to their utility in drug discovery and development (Tarleton et al., 2013). Moreover, the synthesis of herbicidal inhibitors of PSII electron transport from 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the query compound, showcases the agricultural applications of acrylamide derivatives (Wang et al., 2004).

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXTXENWNLYZDD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)

![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)

![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)

![Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2800289.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)

![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)